molecular formula C11H15NO3 B13830314 N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide

N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide

Cat. No.: B13830314
M. Wt: 209.24 g/mol
InChI Key: XVLAQDBLMPHUEN-UHFFFAOYSA-N
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Description

N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide is an organic compound with a unique structure that includes a cyclohexadienone ring substituted with ethyl, methoxy, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclohexadienone Ring: The cyclohexadienone ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base.

    Ethyl Substitution: The ethyl group can be added through an alkylation reaction using ethyl halides.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and ethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide can be compared with similar compounds such as:

    N-(6-Methyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(6-Ethyl-6-hydroxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

N-(6-ethyl-6-methoxy-3-oxocyclohexa-1,4-dien-1-yl)acetamide

InChI

InChI=1S/C11H15NO3/c1-4-11(15-3)6-5-9(14)7-10(11)12-8(2)13/h5-7H,4H2,1-3H3,(H,12,13)

InChI Key

XVLAQDBLMPHUEN-UHFFFAOYSA-N

Canonical SMILES

CCC1(C=CC(=O)C=C1NC(=O)C)OC

Origin of Product

United States

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